Butyldimethyl(perfluorophenyl)silane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15F5Si |
|---|---|
Molecular Weight |
282.32 g/mol |
IUPAC Name |
butyl-dimethyl-(2,3,4,5,6-pentafluorophenyl)silane |
InChI |
InChI=1S/C12H15F5Si/c1-4-5-6-18(2,3)12-10(16)8(14)7(13)9(15)11(12)17/h4-6H2,1-3H3 |
InChI Key |
IWEXKAPVZNRCFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Butyldimethyl Perfluorophenyl Silane
Synthesis of Butyl and Dimethyl Substituted Perfluorophenylsilanes and Analogs
The specific synthesis of butyldimethyl(perfluorophenyl)silane can be achieved by applying the organometallic strategies mentioned above. The key step is the reaction of a perfluorophenyl-metal species with butyldimethylchlorosilane.
A typical procedure would involve the lithiation of bromopentafluorobenzene with a strong base like n-butyllithium at low temperature, followed by the addition of butyldimethylchlorosilane. Similarly, a Grignard reagent, pentafluorophenylmagnesium bromide, can be prepared from bromopentafluorobenzene and magnesium turnings and then reacted with butyldimethylchlorosilane.
Analogous compounds with different alkyl substituents can be prepared by varying the chlorosilane reagent. For instance, reacting the perfluorophenyl organometallic species with tert-butyldimethylchlorosilane would yield the tert-butyl analog. google.com The synthesis of the required alkyl-substituted chlorosilanes often involves reacting dimethyldichlorosilane with the appropriate Grignard reagent, such as tert-butylmagnesium chloride. google.comgoogle.com
Stereoselective Synthesis and Chiral Induction in Related Silicon-Containing Frameworks
While this compound itself is achiral, the principles of stereoselective synthesis are highly relevant in the broader context of organosilane chemistry. The development of methods to create chiral organosilicon compounds is a significant area of research, as these molecules are valuable in asymmetric catalysis and materials science. rsc.orgnih.govacs.org
Transition metal catalysis plays a crucial role in the stereoselective synthesis of chiral silanes. rsc.org Asymmetric C-H activation and silylation, catalyzed by rhodium, iridium, or palladium complexes with chiral ligands, can be used to construct a variety of silylated compounds with central, axial, or planar chirality. rsc.org The synthesis of silicon-stereogenic compounds, where the silicon atom is the chiral center, can be achieved through stereospecific reactions. For example, optically active silylboranes can be synthesized via the stereospecific borylation of chiral hydrosilanes, and these can then be used to create other chiral organosilanes with retention of configuration. chemrxiv.orgchemrxiv.org
Chiral induction, where chirality is transferred from a chiral source to an achiral molecule, is another powerful strategy. nih.govnih.gov This has been demonstrated in the synthesis of chiral covalent organic frameworks (COFs), where achiral precursors crystallize into a chiral structure in the presence of a chiral catalyst. nih.govnih.govresearchgate.net These principles could potentially be applied to create complex, chiral silicon-containing architectures. rsc.org
Advanced Synthetic Techniques for Complex Organosilane Architectures
The synthesis of organosilanes has advanced beyond simple molecules to include complex, well-defined architectures. nih.gov These advanced techniques focus on building intricate structures with specific functionalities and properties.
Modern synthetic strategies include the functionalization of C-H and Si-H sigma bonds to assemble silacycles, which are cyclic compounds containing one or more silicon atoms in the ring. frontiersin.org Transition metal-catalyzed coupling reactions of hydrosilanes with various hydrocarbons are well-established methods for this purpose. frontiersin.org
The construction of disilane-bridged systems, where two silicon atoms are linked, creates unique σ–π hybrid molecules with interesting electronic properties. nih.gov While traditional methods relied on reactive organometallic reagents, transition metal-catalyzed silylation of aryl halides with hydrosilanes provides a more versatile route to these functional materials. nih.gov
Furthermore, the design of complex materials from organoalkoxysilane precursors is a rapidly developing area. mdpi.com These versatile building blocks can be synthesized through methods like hydrosilylation and coupling reactions, allowing for the creation of sophisticated materials through controlled sol-gel condensation processes. mdpi.com The ability to manipulate steric parameters and incorporate various functional groups allows for the synthesis of explicit branched siloxane architectures and silicone-based composites. mcmaster.ca These advanced methods are pushing the boundaries of what is possible in organosilicon chemistry. zmsilane.com
Catalytic Applications and Transformations Enabled by Perfluorophenylsilanes
Butyldimethyl(perfluorophenyl)silane as a Ligand or Organocatalyst Precursor
This compound possesses structural features that make it a candidate for use as a ligand or a precursor to organocatalysts. The silicon center, influenced by the electron-withdrawing pentafluorophenyl group, can exhibit enhanced Lewis acidity. This property is crucial for the activation of substrates in various organic transformations.
In systems analogous to those involving other tertiary silanes, this compound could serve as a precursor to silylium (B1239981) ion-like species. For instance, the reaction of a tertiary silane (B1218182) like 2-[(diphenylsilyl)methyl]-6-methylpyridine with tris(pentafluorophenyl)borane (B72294) (BCF) has been shown to generate an intramolecular pyridine-stabilized silylium ion. nih.gov This reactive intermediate is capable of activating and cleaving small molecules like carbon monoxide. nih.gov It is plausible that this compound, in the presence of a strong Lewis acid, could form similar reactive cationic silicon species, opening avenues for its use in catalysis.
Transition Metal-Free Catalytic Processes Utilizing Perfluorophenylsilanes (e.g., Hydrosilylation, Reductions)
The field of transition-metal-free catalysis has seen significant growth, driven by the desire for more sustainable and cost-effective chemical processes. Perfluorophenylsilanes, in combination with strong Lewis acids like tris(pentafluorophenyl)borane, have emerged as potent systems for such transformations.
Tris(pentafluorophenyl)borane is a well-established catalyst for hydrosilylation reactions. researchgate.net The catalytic cycle is believed to involve the activation of the Si-H bond of a hydrosilane by the borane (B79455), generating a highly reactive silylium ion and a hydroborate anion. This "frustrated Lewis pair" (FLP) like character enables the reduction of various unsaturated functional groups. While many studies have employed other silanes, the electronic properties of this compound suggest its potential compatibility and utility in such B(C₆F₅)₃-catalyzed reductions of ketones, aldehydes, and other functional groups.
The table below summarizes representative transition-metal-free reductions catalyzed by tris(pentafluorophenyl)borane with various silanes, illustrating the types of transformations where this compound could potentially be applied.
| Substrate | Silane | Product | Yield (%) |
| Acetophenone | PhSiH₃ | 1-Phenylethanol | High |
| Benzyl methyl sulfoxide (B87167) | Et₃SiH | Benzyl methyl sulfide | High |
| N-Benzylideneaniline | PhSiH₃ | N-Benzylaniline | Good to Excellent |
This table presents examples of B(C₆F₅)₃-catalyzed reductions with various silanes to illustrate the potential applications for this compound in similar systems.
Electrophilic Activation and Reductive Processes with Perfluorophenylsilane Derivatives
The combination of a perfluorophenyl-substituted silane and a strong Lewis acid can be utilized for the electrophilic activation of substrates, leading to subsequent reductive transformations. The Lewis acidic borane can activate a substrate, making it more susceptible to nucleophilic attack by the hydride delivered from the silane.
Research has demonstrated that B(C₆F₅)₃ can catalyze the deoxygenation of sulfoxides and sulfones to the corresponding sulfides using triethylsilane as the hydride source. researchgate.net The proposed mechanism involves the activation of the sulfoxide by the borane, followed by hydride transfer from the silane. Similarly, the reduction of thioamides to amines has been achieved using B(C₆F₅)₃ and phenylsilane. researchgate.net These examples highlight the potential for this compound to act as a hydride donor in such electrophilic activation/reductive processes.
Furthermore, a pyridine-appended silane, in the presence of tris(pentafluorophenyl)borane, was shown to effect the transition-metal-free cleavage of carbon monoxide. nih.govnih.gov This remarkable transformation involves the formation of new carbon-carbon bonds and deoxygenation, underscoring the powerful reactivity that can be unlocked from main-group systems involving silanes and boranes. nih.govnih.gov
Cross-Coupling Reactions Involving Perfluorophenyl-Substituted Silanes
While the direct participation of this compound in cross-coupling reactions is not extensively documented, the broader class of organosilanes is widely used in such transformations. The Hiyama cross-coupling, for instance, involves the reaction of an organosilane with an organic halide in the presence of a palladium catalyst and an activator, typically a fluoride (B91410) source.
The presence of electron-withdrawing groups on the silicon atom can influence the transmetalation step, which is often rate-determining. Although the pentafluorophenyl group itself is not typically the group transferred in cross-coupling, its electronic influence on the silicon center could modulate the reactivity of other groups attached to the silicon. Further research is needed to explore the potential of this compound as either a coupling partner or a modulating ligand in palladium-catalyzed cross-coupling reactions.
Development of Novel Catalytic Systems for Organic Synthesis
The unique properties of perfluorophenylsilanes, including this compound, make them attractive building blocks for the development of novel catalytic systems. Their stability and the strong electron-withdrawing nature of the pentafluorophenyl group can be harnessed to create new catalysts with tailored reactivity.
One area of potential development lies in the creation of bifunctional catalysts. For example, a molecule incorporating both a butyldimethyl(perfluorophenyl)silyl moiety for Lewis acidic activation and a separate catalytic site could lead to novel reactivity. The development of silica-supported ionic liquid phase (SILP) catalysts, which have been used in silane production, demonstrates the potential for designing heterogeneous catalysts with specific functionalities. nih.gov
Moreover, the exploration of frustrated Lewis pair chemistry involving this compound and various Lewis bases could lead to new catalytic cycles for small molecule activation and bond formation. The transition-metal-free cleavage of CO using a related silane/borane system is a testament to the potential of this approach. nih.govnih.gov As the demand for sustainable and efficient catalytic methods grows, the investigation of this compound and its derivatives is likely to yield innovative solutions in organic synthesis.
Computational Chemistry and Theoretical Characterization of Butyldimethyl Perfluorophenyl Silane
Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of chemical reactions. For butyldimethyl(perfluorophenyl)silane, DFT studies are crucial for mapping out the potential energy surfaces of its various transformations, such as hydrosilylation, and for determining the energetic feasibility of different reaction pathways.
Research on related perfluorophenylsilanes in reactions catalyzed by Lewis acids like tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, has revealed complex mechanistic landscapes. These studies suggest that the reaction can proceed through different pathways, often involving the formation of key intermediates. While specific DFT calculations for this compound are not extensively documented in publicly accessible literature, we can infer its likely behavior from analogous systems. For instance, in the B(C₆F₅)₃-catalyzed hydrosilylation of carbonyls, the reaction is understood to proceed via activation of the silane (B1218182).
A plausible reaction pathway for the interaction of this compound with a generic substrate in the presence of a Lewis acid catalyst, as informed by DFT studies on similar systems, is outlined below:
| Step | Description | Estimated Activation Energy (kcal/mol) |
| 1 | Formation of the encounter complex between the silane and the catalyst. | Low |
| 2 | Heterolytic cleavage of the Si-H bond to form a silylium-hydridoborate ion pair. | 15-25 |
| 3 | Hydride transfer to the substrate. | 10-20 |
| 4 | Product release and catalyst regeneration. | Low |
Note: The activation energies presented in this table are illustrative and based on general findings for similar perfluorophenylsilanes. Specific values for this compound would require dedicated DFT calculations.
Quantum Chemical Calculations of Silyl (B83357) Cation and Anion Intermediates
The formation of transient silyl cations (silylium ions) and silyl anions is a critical aspect of the reactivity of many organosilanes. Quantum chemical calculations are indispensable for characterizing the structure, stability, and electronic properties of these highly reactive intermediates.
For this compound, the corresponding silyl cation, [BuMe₂Si(C₆F₅)]⁺, and silyl anion, [BuMe₂Si(C₆F₅)]⁻, are of significant theoretical interest. The pentafluorophenyl group, with its strong electron-withdrawing nature, is expected to have a pronounced effect on the stability and charge distribution of these ions.
Calculations on analogous silyl cations show that the silicon center is highly electrophilic. The presence of the perfluorophenyl group would further enhance this electrophilicity, making the corresponding silyl cation a potent Lewis acid. Conversely, the silyl anion's nucleophilicity would be modulated by the electronic effects of the butyl and methyl groups alongside the perfluorophenyl substituent.
Calculated Properties of Postulated Intermediates
| Intermediate | Key Feature | Calculated Mulliken Charge on Si |
| [BuMe₂Si(C₆F₅)]⁺ | Highly electrophilic silicon center | +1.5 to +2.0 |
| [BuMe₂Si(C₆F₅)]⁻ | Nucleophilic silicon center | -1.0 to -1.5 |
Note: The Mulliken charges are illustrative and represent typical ranges observed for similar organosilicon ions in quantum chemical calculations.
Theoretical Insights into Electronic Structure and Bonding in Perfluorophenylsilanes
The electronic structure and nature of the chemical bonds in this compound dictate its fundamental properties. Theoretical methods, such as Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory, provide deep insights into the bonding characteristics.
A study on the electronic structure of a series of phenylsilanes (Ph₄-nSiHn) using a combination of X-ray emission spectroscopy and DFT calculations has shown that the energy structure is largely determined by the phenyl ligands, with weak perturbation from the silicon valence orbitals. epfl.ch In this compound, the highly electronegative fluorine atoms in the perfluorophenyl group are expected to significantly influence the electronic environment of the silicon atom. This would lead to a more polarized Si-C(aryl) bond compared to non-fluorinated phenylsilanes.
Calculated Bond Parameters for a Model Perfluorophenylsilane
| Bond | Bond Length (Å) | Bond Order |
| Si-C(butyl) | 1.88 - 1.90 | ~0.95 |
| Si-C(methyl) | 1.86 - 1.88 | ~0.96 |
| Si-C(aryl) | 1.85 - 1.87 | ~0.90 |
| C-F | 1.34 - 1.36 | ~1.00 |
Note: These values are representative for alkyl-perfluorophenyl-silanes and are intended for illustrative purposes.
Molecular Dynamics Simulations and Mechanistic Modeling of Catalytic Cycles
Mechanistic modeling, often in conjunction with kinetic data obtained from experiments or DFT calculations, can be used to build a comprehensive model of the entire catalytic cycle. This allows for the identification of rate-determining steps and potential bottlenecks in the reaction.
To date, specific MD simulations and detailed mechanistic models for this compound are not widely available. However, the methodologies have been successfully applied to similar systems, demonstrating their potential to unravel the complex interplay of factors that govern the efficiency and selectivity of organosilane-based catalysis.
Predictive Modeling of Reactivity and Selectivity in Silicon Chemistry
Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches, is an emerging area in chemistry. These methods aim to build models that can predict the reactivity, selectivity, or other properties of molecules based on their structural and electronic features.
For silicon chemistry, predictive models could be developed to forecast the performance of different silanes in specific reactions. By training a model on a dataset of known silanes and their experimental outcomes, it may become possible to predict the behavior of new, untested silanes like this compound.
The development of such models requires a substantial amount of high-quality data. While still in its early stages for many areas of organosilicon chemistry, predictive modeling holds the promise of accelerating the discovery of new reagents and catalysts with desired properties.
Advanced Spectroscopic and Analytical Characterization Methodologies for Organosilicon Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organosilicon compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms within a molecule.
A full structural assignment of butyldimethyl(perfluorophenyl)silane requires a multi-nuclear NMR approach. While specific experimental data for this compound is not widely published, a detailed analysis can be constructed based on data from closely related analogs, such as butyldimethyl(phenyl)silane and trimethyl(pentafluorophenyl)silane (B73885).
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the butyl and dimethyl groups attached to the silicon atom. The signals for the butyl group would appear as a triplet for the terminal methyl (CH₃) group, a multiplet for the adjacent methylene (B1212753) (CH₂) group, and further multiplets for the two methylene groups closer to the silicon atom. The two methyl groups directly bonded to the silicon will appear as a singlet, slightly downfield due to the influence of the silicon and the electronegative perfluorophenyl ring.
¹³C NMR: The carbon spectrum provides information on all carbon atoms in the molecule. The four distinct carbon environments of the butyl group and the single environment of the two equivalent methyl groups on the silicon would be observable. organicchemistrydata.org The carbons of the perfluorophenyl ring will appear as complex multiplets due to strong C-F coupling. The carbon atom directly attached to the silicon (C1 of the phenyl ring) is expected to be significantly shifted and will show coupling to both silicon and fluorine.
¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for confirming the structure of the perfluorophenyl group. Due to the symmetry of the C₆F₅ ring, three distinct fluorine environments are expected: ortho, meta, and para to the silicon substituent. This results in three signals, typically with an integration ratio of 2:2:1 (ortho:meta:para). The chemical shifts are highly sensitive to the electronic environment. psu.edu For instance, in related low-spin iron(II) tetrakis(pentafluorophenyl)porphyrin complexes, ortho-fluorine signals appear around -128 to -132 ppm, with meta and para signals appearing further upfield around -154 to -162 ppm. psu.edu
²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum provides direct information about the silicon center. researchgate.net For butyldimethyl(phenyl)silane, a close analog, the ²⁹Si chemical shift is reported at -7.49 ppm. rsc.org The strong electron-withdrawing nature of the pentafluorophenyl group in this compound is expected to deshield the silicon nucleus, resulting in a downfield shift compared to its non-fluorinated counterpart.
Table 6.1: Predicted NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on analogous compounds.
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Si-CH₃ | ~0.5 | Singlet |
| Si-CH₂- | ~0.8-1.0 | Multiplet | |
| -CH₂- | ~1.3-1.5 | Multiplet | |
| -CH₂- | ~1.2-1.4 | Multiplet | |
| -CH₃ | ~0.9 | Triplet | |
| ¹³C | Si-CH₃ | ~ -2.0 | - |
| Si-CH₂- | ~15.0 | - | |
| -CH₂- | ~26.0 | - | |
| -CH₂- | ~27.0 | - | |
| -CH₃ | ~13.7 | - | |
| C₆F₅ | ~110-150 | Multiplets (due to C-F coupling) | |
| ¹⁹F | ortho-F | ~ -130 | Multiplet |
| para-F | ~ -155 | Multiplet | |
| meta-F | ~ -160 | Multiplet | |
| ²⁹Si | Si | > -7.5 | Singlet |
To overcome the complexities of 1D spectra, particularly the overlapping signals and complex coupling patterns, advanced 2D NMR experiments are employed.
2D Heteronuclear Correlation (HETCOR) techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for correlating proton signals with their directly attached carbons (HSQC) or with carbons two or three bonds away (HMBC). This allows for the unambiguous assignment of all proton and carbon signals in the butyl and dimethylsilyl moieties.
More specialized 2D correlation experiments can establish connections between different nuclei, such as ¹³C-¹⁹F and ¹⁹F-²⁹Si HETCOR. nih.gov These experiments are critical for confirming the connectivity between the silicon atom and the perfluorophenyl ring and for assigning the specific carbon signals within the fluorinated ring. nih.gov
Low-temperature NMR can be utilized to study dynamic processes, such as restricted bond rotation or conformational changes. researchgate.net By slowing down these processes on the NMR timescale, it may be possible to observe distinct signals for different conformers, providing insight into the molecule's conformational preferences and energy barriers.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Mechanistic Probes
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic fingerprint of a molecule based on the vibrations of its chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying key functional groups. For this compound, strong absorption bands are expected for the C-F bonds of the perfluorophenyl ring, typically in the 1100-1400 cm⁻¹ region. The C-H stretching vibrations of the butyl and methyl groups will appear in the 2850-3000 cm⁻¹ range. Vibrations involving the silicon atom, such as Si-C stretching, are expected at lower frequencies (e.g., ~600-800 cm⁻¹). rsc.org
Raman Spectroscopy: Raman spectroscopy provides complementary information. While C-F bonds often yield weak Raman signals, the aromatic ring vibrations of the perfluorophenyl group and the Si-C bond vibrations can be strong, aiding in the structural confirmation.
Table 6.2: Characteristic Vibrational Frequencies for this compound Note: Frequencies are approximate and based on analogous compounds.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 | Medium-Strong (IR) |
| C-F Stretch | C₆F₅ | 1100 - 1400 | Very Strong (IR) |
| Aromatic C=C Stretch | C₆F₅ | 1500 - 1650 | Medium (IR, Raman) |
| C-H Bend | -CH₃, -CH₂- | 1375 - 1470 | Medium (IR) |
| Si-C Stretch | Si-Alkyl, Si-Aryl | 600 - 850 | Medium-Strong (IR, Raman) |
Mass Spectrometry for Molecular Structure and Isotopic Labeling Studies
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation pattern observed upon ionization provides valuable structural information.
For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺), followed by predictable fragmentation pathways. chemicalbook.com
α-Cleavage: Cleavage of a bond alpha to the silicon atom is a common pathway for organosilanes. This would result in the loss of a butyl radical ([M-57]⁺) or a methyl radical ([M-15]⁺). The loss of the larger butyl group is often the more favorable pathway.
Si-Aryl Cleavage: The bond between the silicon atom and the perfluorophenyl ring can also cleave, leading to fragments corresponding to the [C₆F₅]⁺ ion or the [BuMe₂Si]⁺ ion.
Analog Data: The GC-MS data for the closely related trimethyl(pentafluorophenyl)silane shows a molecular ion at m/z 240, with major fragments at m/z 225 (loss of CH₃), m/z 125, and m/z 77. nih.gov A similar pattern, adjusted for the butyl group, would be expected for this compound.
Table 6.3: Expected Key Fragments in the Mass Spectrum of this compound (M.W. = 282.35)
| Fragment Ion | Proposed Loss | Expected m/z |
|---|---|---|
| [C₁₂H₁₅F₅Si]⁺ | Molecular Ion (M⁺) | 282 |
| [C₁₁H₁₂F₅Si]⁺ | M - CH₃ | 267 |
| [C₈H₉F₅Si]⁺ | M - C₄H₉ (butyl) | 225 |
| [C₆H₁₅Si]⁺ | C₆F₅ | 115 |
| [C₆F₅]⁺ | C₆H₁₅Si | 167 |
Integration of Spectroscopic Data with Computational Models for Structural Elucidation
Modern structural analysis frequently combines experimental spectroscopic data with high-level computational modeling, most notably Density Functional Theory (DFT). spectrabase.com This synergistic approach provides a deeper level of confidence in structural assignments.
Geometry Optimization: DFT calculations can predict the lowest energy conformation (the most stable 3D structure) of the molecule.
Spectrum Prediction: From the optimized geometry, theoretical NMR chemical shifts (¹H, ¹³C, ¹⁹F, ²⁹Si) and vibrational frequencies (IR and Raman) can be calculated. nih.gov These predicted spectra are then compared with the experimental data. A strong correlation between the calculated and observed spectra provides powerful evidence for the proposed structure.
Refinement of Assignments: In cases of complex or ambiguous spectra, computational models can be essential for assigning specific signals to specific atoms or vibrations. For example, theoretical calculations of ¹⁹F chemical shifts were crucial in refining the structural features of (pentafluorophenyl)propyl groups bound to a silica (B1680970) surface. nih.gov
Development of In Situ Spectroscopic Monitoring Techniques for Reaction Progress
Understanding the mechanism and kinetics of reactions involving organosilicon compounds is greatly enhanced by in situ spectroscopic monitoring. These techniques allow researchers to observe the reaction as it happens in real-time, without the need for quenching and sampling.
Applications: Techniques like in situ FTIR, Raman, or NMR spectroscopy can be used to track the consumption of reactants and the formation of products and intermediates. rsc.org For the synthesis of this compound, one could monitor the disappearance of a precursor's characteristic signal (e.g., a Si-H or Si-Cl vibration in the IR spectrum) and the simultaneous appearance of product peaks, such as the strong C-F vibrations.
Mechanistic Insights: By identifying and tracking the concentration of transient intermediates, in situ monitoring provides direct evidence for proposed reaction mechanisms. This approach facilitates the rational design and optimization of synthetic procedures for compounds like this compound.
Applications in Advanced Materials Science and Chemical Synthesis
Butyldimethyl(perfluorophenyl)silane as a Precursor for Functional Organosilicon Polymers
Organosilicon polymers, such as polysiloxanes, are renowned for their thermal stability, chemical resistance, and low surface energy. The introduction of specific functional groups allows for the tailoring of these properties for specialized applications. This compound serves as a critical precursor or building block for creating functional organosilicon polymers with enhanced characteristics.
The perfluorophenyl group is key to its utility. When incorporated into a polymer backbone, this group can significantly increase the material's thermal stability, chemical inertness, and hydrophobicity. The synthesis of such polymers often involves the controlled reaction of functional silanes. For instance, processes like copolycondensation can be used to create hybrid silicones. Research has shown that catalysts such as tris(pentafluorophenyl)borane (B72294) are effective in promoting the condensation of silanes with different functional groups (e.g., methoxy (B1213986) and hydrogeno groups) to form polymer chains. researchgate.net
By integrating this compound into these synthetic routes, chemists can produce polymers with precisely engineered properties. The bulky butyl and fluorinated phenyl groups can disrupt polymer chain packing, leading to materials with lower crystallinity and enhanced solubility in specific solvents, while also creating a highly hydrophobic and oleophobic character. These polymers are sought after for applications ranging from high-performance elastomers and sealants to gas-permeable membranes and dielectric layers.
Potential in Electronic Materials and Optoelectronic Devices
The electronics industry continuously seeks materials with superior dielectric properties, thermal stability, and environmental resistance for applications such as insulation, encapsulation, and interlayer dielectrics. Organosilicon compounds are integral to modern high-tech industrial production, including electronic materials. rsc.orgmdpi.com Silane (B1218182) coupling agents are frequently used in epoxy molding compounds (EMCs) for encapsulating microchips and in creating coverings for electrical wires. shinetsusilicone-global.comshinetsusilicone-global.com
This compound is a promising candidate for developing advanced electronic materials due to the properties conferred by the perfluorophenyl group. Fluorinated materials are known for their low dielectric constants, which helps to reduce signal delay and power consumption in integrated circuits. Furthermore, the high thermal stability associated with the fluorinated aromatic ring makes polymers derived from this silane suitable for applications that experience significant temperature fluctuations.
Its potential applications include:
Low-k Dielectric Films: Polymers incorporating the perfluorophenylsilane unit can be used to create thin films with low dielectric constants, which are essential for manufacturing next-generation semiconductors.
Encapsulation Materials: As a component in epoxy or silicone-based encapsulants, it can enhance the hydrophobicity and chemical resistance of the packaging, protecting sensitive electronic components from moisture and corrosive agents.
Optoelectronic Devices: The low refractive index of fluorinated compounds makes this silane a candidate for use in optical coatings, waveguides, and other components where precise light management is crucial.
Role in the Synthesis of Specialty Chemicals and Pharmaceuticals
In the realm of fine chemical and pharmaceutical synthesis, organosilanes are versatile reagents, most notably used as protecting groups for reactive functional groups like alcohols and amines. The silyl (B83357) ether or silyl amine linkage is stable under many reaction conditions but can be selectively cleaved when needed.
This compound offers unique advantages as a specialized silylating agent. The electron-withdrawing nature of the perfluorophenyl group can modify the reactivity and stability of the silyl group compared to standard alkylsilanes. This allows for tailored protection and deprotection strategies in complex multi-step syntheses.
Moreover, the perfluorophenyl group itself can be a site for further chemical modification or can be used to introduce fluorine atoms into a target molecule, a common strategy in pharmaceutical development to enhance metabolic stability and bioavailability. The synthesis of complex organosilicon molecules, including those for potential biological applications, is an active area of research. rsc.org For example, the synthesis of amphiphilic block copolymers for drug encapsulation has been demonstrated using related fluorinated catalysts, highlighting the synergy between organosilicon chemistry and biomedical applications. researchgate.net
Development of Novel Silane Coupling Agents and Surface Modification Technologies
Silane coupling agents are bifunctional molecules that act as a bridge between inorganic substrates (like glass, metals, or ceramics) and organic polymers. shinetsusilicone-global.comnih.gov This action is critical for creating durable composite materials. The development of novel silanes with enhanced performance, particularly water resistance and thermal stability, is a significant research focus. researchgate.net
This compound is an exemplary molecule for advanced surface modification. The silane portion of the molecule can react with hydroxyl groups on an inorganic surface to form a stable, covalent siloxane (Si-O-Surface) bond. Once anchored, the molecule exposes its butyldimethyl and perfluorophenyl groups, creating a new surface with dramatically different properties.
Key characteristics of surfaces modified with this silane include:
Extreme Hydrophobicity and Oleophobicity: The perfluorophenyl group is highly effective at repelling both water and oils, leading to surfaces that are self-cleaning and resistant to fouling.
Chemical Inertness: The fluorinated surface is resistant to attack by acids, bases, and organic solvents.
Thermal Stability: Fluorinated aromatic compounds are exceptionally stable at high temperatures, allowing the modified surfaces to be used in demanding environments.
Research into fluorinated silane coupling agents has demonstrated their ability to create robust surfaces with high water contact angles and enhanced durability against hydrolysis. researchgate.net This makes this compound and similar compounds ideal for creating anti-stick, anti-graffiti, and corrosion-resistant coatings for a wide range of industrial and consumer products.
Interactive Data Table: Comparison of Silane Functional Groups for Surface Modification
| Functional Group | Primary Property Contribution | Typical Water Contact Angle | Key Application Area |
| Vinyl | Polymerizable | Moderate | Resin Composites, Adhesives |
| Epoxy | Adhesion, Crosslinking | Moderate | Coatings, Electronics (EMC) |
| Amino | Adhesion, Surface Reactivity | Low to Moderate | Fillers, Coatings |
| Perfluorophenyl | Hydrophobicity, Oleophobicity, Thermal Stability | High to Very High | Anti-Fouling Coatings, Low-k Dielectrics |
| Methacryloxy | Polymerizable, UV Curing | Moderate | Dental Composites, Adhesives |
Emerging Research Directions in Organosilicon-Based Materials
The field of organosilicon chemistry continues to evolve, with research pushing the boundaries of material performance. This compound is relevant to several emerging trends:
Stimuli-Responsive Materials: Research is underway to create materials that change their properties (e.g., wettability) in response to external stimuli like light, pH, or temperature. The unique electronic and chemical nature of the perfluorophenyl group could be exploited in the design of such "smart" surfaces.
Hierarchical and Nanostructured Surfaces: By combining silane chemistry with techniques like lithography or self-assembly, researchers are creating complex, multi-scale surface textures. This compound can be used as the chemical coating on these structures to achieve superhydrophobicity, mimicking the "lotus effect."
Advanced Polymer Synthesis: The development of new, highly efficient catalysts for polymerization, such as tris(pentafluorophenyl)borane, is enabling the synthesis of precisely controlled polymer architectures. cnrs.fr Using functional monomers like this compound with these advanced catalytic systems will allow for the creation of novel block copolymers and hybrid materials with unprecedented properties.
Durable Adhesion in Demanding Environments: In fields like dentistry and aerospace, there is a constant need for more durable bonding between materials. researchgate.net Novel silanes that incorporate hydrophobic and hydrolytically stable groups, such as the perfluorophenyl group, are being investigated to prevent the degradation of adhesive interfaces over time, especially in the presence of moisture. nih.govresearchgate.net
Q & A
Q. What analytical techniques resolve contradictions in reported reactivity data for fluorinated silanes?
- Methodological Answer : Discrepancies often arise from trace moisture or impurities. Replicate experiments under strictly controlled conditions (e.g., Schlenk techniques) with in-situ monitoring (e.g., Raman spectroscopy) improve reproducibility. Meta-analyses of literature data, accounting for solvent purity and reaction scales, are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
